molecular formula C25H31N3O4 B2517438 5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868144-10-9

5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No. B2517438
CAS RN: 868144-10-9
M. Wt: 437.54
InChI Key: SOUXXVSIWXZFKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dihydropyrimido[4,5-b]quinolinetrione derivatives, including the compound 5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione, can be achieved through a one-pot method. This method involves a four-component condensation reaction of aldehydes, amines, dimedone, and barbituric acid, catalyzed by tungestophosphoric acid (H3PW12O40). The process is efficient, yielding good to excellent results, and the pure products can be easily separated from the reaction mixture by simple filtration .

Molecular Structure Analysis

The molecular structure of the synthesized compounds, such as the one mentioned above, is characterized by the presence of a pyrimido[4,5-b]quinoline core. This core is further modified by various substituents, including dimethyl groups and phenyl rings, which can influence the compound's physical and chemical properties. The specific structure of 5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione would include a butoxyphenyl group at the 5-position, contributing to its unique characteristics .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving the compound of interest, the general reactivity of pyrimido[4,5-b]quinolinetrione derivatives can be inferred. These compounds may undergo further functionalization through reactions at available positions on the phenyl rings or through the modification of substituents. The presence of the trione moiety suggests potential for nucleophilic addition reactions, given the electrophilic nature of carbonyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly detailed in the provided data. However, based on the structural features and the synthesis method, it can be anticipated that the compound would exhibit properties typical of dihydropyrimido[4,5-b]quinolinetrione derivatives. These might include moderate to high stability, potential for crystallization, and solubility influenced by the presence of the butoxyphenyl group. The tungestophosphoric acid-catalyzed synthesis suggests that the compound could be obtained in a relatively pure state, which is advantageous for further applications and characterizations .

Scientific Research Applications

Computational and Experimental Studies

A study focused on the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives, revealing insights into the regioselective formation of linear versus angular fused rings through multicomponent methodologies. This research, highlighting computational and experimental approaches, provides foundational knowledge for understanding the structural preferences and potential reactivity of similar compounds, including 5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione (Jorge Trilleras et al., 2017).

Heterocyclic Synthesis

The one-pot synthesis of pyrimido[5,4-b]quinolin-2,4,9-triones under microwave irradiation without a catalyst represents an innovative approach to synthesizing complex heterocyclic compounds efficiently. This method underscores the versatility of pyrimidine and quinoline derivatives in chemical synthesis and could inspire the development of novel compounds with unique properties (R. M. Shaker & M. A. Elrady, 2008).

Antioxidant Activity Evaluation

Research evaluating the antioxidant activity of hexahydropyrimido[5,4-c]quinoline-2,5-diones highlights the potential biological applications of pyrimidoquinoline derivatives. Such studies indicate the relevance of these compounds in developing therapeutic agents or functional materials with antioxidant properties (L. Ismaili et al., 2008).

Catalysis and Synthesis

A novel catalytic approach using metal-organic frameworks for synthesizing N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives, showcases the potential for these compounds in catalysis and organic synthesis. This work demonstrates the advantages of MOFs in facilitating high-yield, efficient reactions for producing complex heterocycles (Hassan Sepehrmansouri et al., 2020).

Optical Applications

The design and optical characterization of pyrimidine fused quinolone carboxylate moieties for photodiode applications illustrate the potential of such compounds in electronic and optoelectronic devices. These findings suggest that derivatives of pyrimido[4,5-b]quinoline could be valuable in developing new materials for electronic applications (Nadia Ali Ahmed Elkanzi et al., 2020).

Mechanism of Action

While the specific mechanism of action for “5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione” is not mentioned in the sources, pyrimido[4,5-b]quinolones are known to exhibit various biological activities such as antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory effects .

properties

IUPAC Name

5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c1-6-7-12-32-16-10-8-15(9-11-16)19-20-17(13-25(2,3)14-18(20)29)26-22-21(19)23(30)28(5)24(31)27(22)4/h8-11,19,26H,6-7,12-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUXXVSIWXZFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

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